

sec-Amyl ethyl ether properties

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Compound Focus: 2-Ethoxypentane

CAS No.: 1817-89-6

Cat. No.: S705075

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Basic Chemical Properties

The table below summarizes the fundamental identifiers and properties of sec-Amyl ethyl ether from the U.S. National Institute of Standards and Technology (NIST) and other chemical databases [1] [2]:

Property	Value / Identifier
CAS Registry Number	1817-89-6 [1] [2]
Molecular Formula	C ₇ H ₁₆ O [1]
Molecular Weight	116.20 g/mol [1] [2]
IUPAC Name	2-Ethoxypentane [1]
Other Names	sec-Amyl ethyl ether; Ethyl 1-methylbutyl ether; Pentane, 2-ethoxy- [1] [2]
InChI Key	XFKPOLRDQWCGPV-UHFFFAOYSA-N [1]
Density	0.7684 (estimate) [2]
Boiling Point	117.3°C (estimate) [2]
Refractive Index	1.3897 (estimate) [2]

Property	Value / Identifier
Melting Point	-95.35°C (estimate) [2]
Log P (Octanol-Water)	2.413 (estimate) [2]

Phase Equilibrium & Solubility Data

Understanding a compound's behavior in mixtures is critical for process design, especially in separation and purification. The following table summarizes liquid-liquid equilibrium (LLE) data for systems involving Tert-Amyl Ethyl Ether (TAEE), a closely related structural isomer often studied alongside compounds like **2-Ethoxypentane** [3] [4]. This data provides valuable insight into the expected physicochemical behavior of this class of ethers.

System Type	Components	Temperature	Key Finding	Source
Binary LLE	TAEE + Water	298.15 K - 318.15 K	Solubility of TAEE in water is < 0.03 mol% ; much lower than MTBE [3].	[3]
Ternary LLE	TAEE + Ethanol + Water	298.15 K	Equilibrium data fitted with NRTL & UNIQUAC models [3].	[3]
Ternary LLE	TAEE + Ethanol + 1-Octyl-3-methylimidazolium chloride	298.15 K	LLE data measured; potential use of ionic liquid as extraction solvent [4].	[4]

Experimental Protocol for LLE Measurement (Binary System with Water) [3]

- Materials:** Commercial-grade ether (purity > 99.7 mass%), confirmed by gas chromatography. Double-distilled water.
- Apparatus:** A thermostatted vessel is used. The temperature is maintained with an accuracy of ± 0.02 K.

- **Procedure:** The ether and water are mixed in the vessel and stirred vigorously for several hours. The mixture is then left to settle for several more hours to achieve complete phase separation.
- **Analysis:** Samples are taken from each equilibrium phase (ether-rich and water-rich) using syringes. The composition of the samples is determined analytically (e.g., by gas chromatography).
- **Data Correlation:** The experimental data are correlated with thermodynamic models (e.g., NRTL, UNIQUAC) by minimizing an objective function based on the difference between calculated and experimental compositions.

Synthesis and Kinetic Data

sec-Amyl ethyl ether is produced via the acid-catalyzed etherification of ethanol and reactive C5 olefins (isoamylenes). The kinetic parameters help in reactor design and process optimization [5].

Reaction	Catalyst	Temperature Range	Apparent Activation Energy (E_a)
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| Etherification of 2M1B and 2M2B with Ethanol | Amberlyst 35 | 323 K - 353 K | 74.9 ± 2.8 kJ/mol (from 2M1B) 81.2 ± 2.2 kJ/mol (from 2M2B) [5] |

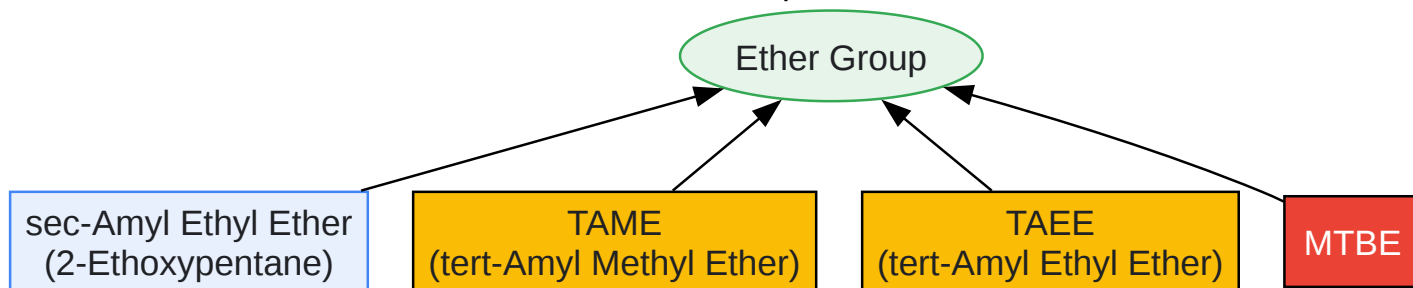
Experimental Protocol for Kinetic Studies [5]

- **Reactor:** A stirred tank batch reactor.
- **Conditions:** Reactions are carried out isothermally within a specified temperature range (e.g., 323-353 K) and at elevated pressure (e.g., 2.0 MPa) to keep reactants in the liquid phase.
- **Catalyst:** Acidic ion-exchange resin (e.g., Amberlyst 35), dried before use.
- **Procedure:** The reactor is charged with ethanol and the olefins. The reaction starts once the catalyst is added. Small samples are taken at regular time intervals.
- **Analysis:** Sample composition is analyzed by gas chromatography (GC).
- **Kinetic Modeling:** Initial reaction rates are determined. A kinetic model (e.g., Langmuir-Hinshelwood type) is selected, and model parameters are estimated using a non-linear least squares method combined with an algorithm to find the best fit to the experimental data.

Technical Diagrams

The following diagrams, created with Graphviz, illustrate the chemical relationships and a general synthesis workflow for sec-Amyl ethyl ether and related compounds.

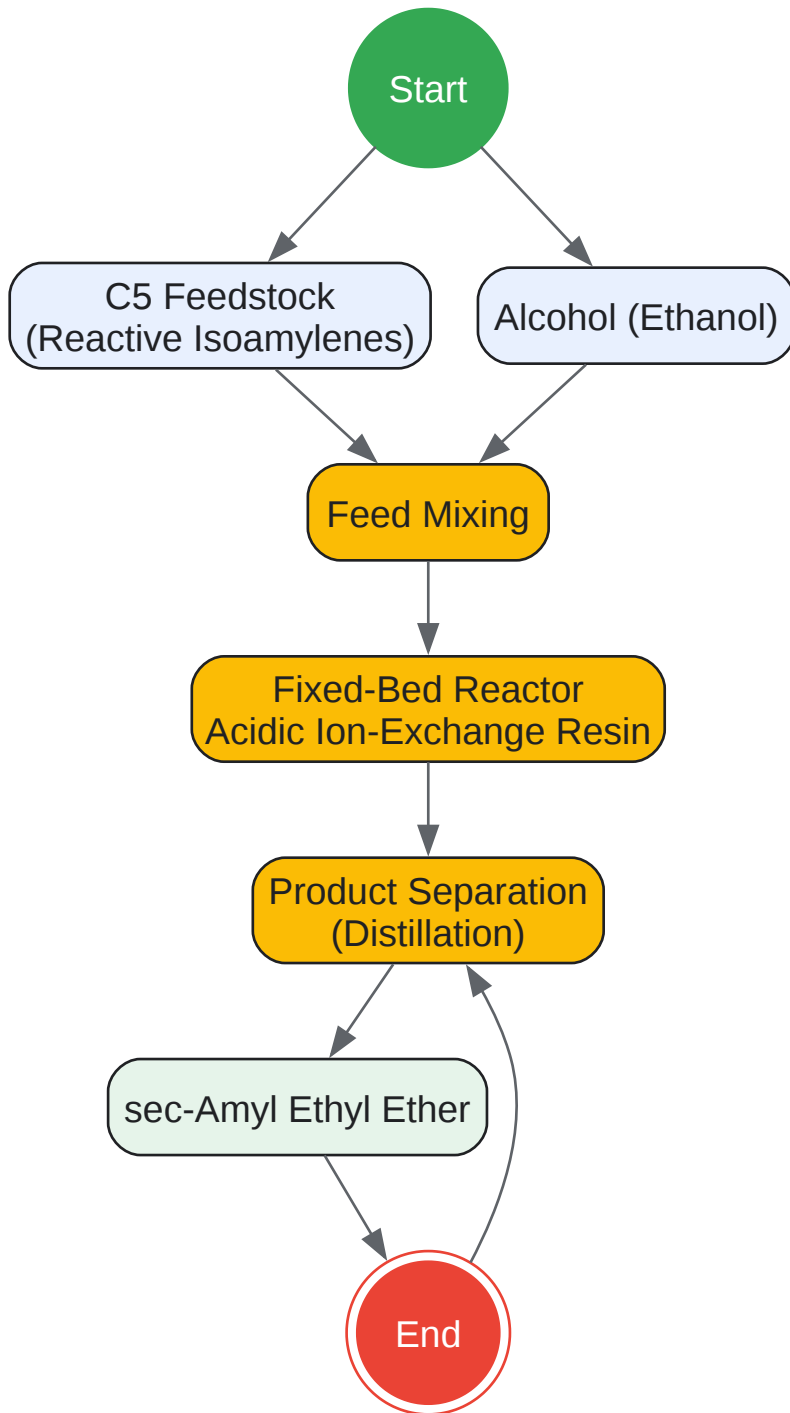
Chemical relationships of ethers



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Diagram 1: Structural and functional relationships between sec-Amyl ethyl ether and other common fuel ethers.

General etherification process workflow



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Diagram 2: A simplified block flow diagram for the etherification process to produce sec-amyl ethyl ether.

Conclusion

This guide consolidates key physicochemical, phase equilibrium, and kinetic data for **sec-Amyl ethyl ether (2-Ethoxypentane)**, which is primarily relevant as a chemical compound or potential fuel oxygenate. The available search results do not indicate specific applications or signaling pathways in drug development.

For researchers in that field, it may be necessary to:

- Investigate this compound's potential as a solvent for organic synthesis, given that its structural cousin TAME is used for this purpose [6].
- Conduct specialized database searches for any pharmacological or toxicological studies not captured in this search.

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